Ajugamarin A 1
Description
Ajugamarin A1 is a clerodane-type diterpenoid isolated from Ajuga decumbens Thunb., a plant widely used in traditional Chinese medicine for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiparasitic activities . Structurally, it belongs to the neo-clerodane diterpenoid family, characterized by a bicyclic skeleton with specific substituents that contribute to its bioactivity. Its structure was confirmed through nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRESIMS), and single-crystal X-ray diffraction .
Ajugamarin A1 exhibits potent in vitro anticancer activity, particularly against the HeLa cervical cancer cell line (IC50 = 5.39 × 10<sup>−7</sup> μM) and the A549 lung adenocarcinoma cell line (IC50 = 71.6 mM) . The stark difference in potency between these cell lines highlights its selectivity, making it a promising lead compound for targeted cancer therapy.
Properties
CAS No. |
78798-40-0 |
|---|---|
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H40O10/c1-7-16(2)26(34)39-22-8-9-28(14-37-28)29(15-36-18(4)30)23(38-19(5)31)10-17(3)27(6,25(22)29)12-21(32)20-11-24(33)35-13-20/h7,11,17,21-23,25,32H,8-10,12-15H2,1-6H3/b16-7+/t17-,21+,22-,23+,25-,27+,28+,29-/m1/s1 |
InChI Key |
HZPBAEMQRBYDPW-CJARLIFWSA-N |
SMILES |
CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)O)COC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ajugamarin A 1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Ajugamarin A1 undergoes oxidation at its hydroxyl-bearing carbons. This reaction is facilitated by oxidizing agents such as chromium-based reagents or enzymatic systems. Oxidation modifies the compound’s functional groups, potentially enhancing its bioactivity or stability. For example:
-
Primary hydroxyl groups are oxidized to ketones or carboxylic acids.
-
Secondary hydroxyl groups may form ketones under strong conditions.
Key observation : Oxidation pathways are critical for generating derivatives with improved pharmacokinetic profiles.
Functional Group Transformations
As a diterpenoid, Ajugamarin A1 participates in reactions typical of its class:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Esterification | Acid catalysts (e.g., H₂SO₄) | Formation of acetylated derivatives |
| Glycosylation | Enzymatic or chemical methods | Attachment of sugar moieties |
| Alkylation | Alkyl halides, base | Introduction of alkyl groups |
These modifications are employed to study structure-activity relationships or optimize solubility.
Hydrolysis and Stability
Under acidic or basic conditions, Ajugamarin A1 undergoes hydrolysis at its ester or glycosidic bonds. For instance:
-
Acidic hydrolysis (e.g., HCl) cleaves glycosidic linkages, yielding aglycone fragments.
-
Basic hydrolysis (e.g., NaOH) disrupts ester bonds, producing carboxylic acids and alcohols.
Experimental data : Hydrolysis studies using HPLC confirmed degradation products with reduced anti-inflammatory activity compared to the parent compound.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via:
-
Decarboxylation of carboxylic groups.
-
Fragmentation of the diterpene skeleton.
Implication : Storage and processing require temperature control to prevent structural breakdown.
Interaction with Biological Targets
Molecular docking studies highlight Ajugamarin A1’s affinity for inflammatory proteins (e.g., PPARG, CASP3) . Key interactions include:
-
Hydrogen bonding with Met348 and Arg288 residues in PPARG.
-
Van der Waals forces with hydrophobic pockets in CASP3.
These interactions underpin its anti-inflammatory mechanism and guide synthetic modifications .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues from Ajuga Species
Ajugamarin A1 is part of a broader group of clerodane diterpenoids isolated from Ajuga species. Key structural analogues include:
Key Observations:
Potency Variance: Ajugamarin A1 demonstrates exceptional potency against HeLa cells (sub-nanomolar IC50), far exceeding its activity against A549 cells (millimolar range).
Structural Determinants : While Ajugamarin A2 shares a core scaffold with A1, its bioactivity remains uncharacterized in the provided data. Subtle structural modifications, such as hydroxylation patterns or stereochemistry, may critically influence potency.
Compound 3: This newly identified clerodane diterpenoid shows moderate activity against both cell lines, suggesting a broader but less potent mechanism compared to Ajugamarin A1 .
Broader Context: Clerodane Diterpenoids
Clerodane diterpenoids are renowned for their anticancer properties, often mediated through apoptosis induction, cell cycle arrest, or inhibition of angiogenesis. Ajugamarin A1’s exceptional activity against HeLa cells aligns with trends observed in other clerodanes, such as ajugacumbin A and ajugarin I, which exhibit cytotoxicity via mitochondrial pathway activation . However, the lack of quantitative data for these compounds limits direct comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
